4-(Benzyloxy)-3-chlorobenzaldehyde 4-(Benzyloxy)-3-chlorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 66422-84-2
VCID: VC1995301
InChI: InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol

4-(Benzyloxy)-3-chlorobenzaldehyde

CAS No.: 66422-84-2

Cat. No.: VC1995301

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3-chlorobenzaldehyde - 66422-84-2

Specification

CAS No. 66422-84-2
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
IUPAC Name 3-chloro-4-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key XFPGRCKILOWFOL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound has the molecular formula C₁₄H₁₁ClO₂, molecular weight 246.69 g/mol, and the IUPAC name 3-chloro-4-(phenylmethoxy)benzaldehyde. Its structure includes:

  • A benzene ring with an aldehyde group (-CHO) at position 1.

  • A chlorine atom (-Cl) at position 3.

  • A benzyloxy group (-OCH₂C₆H₅) at position 4.

Key Properties (from Carl Roth and PubChem ):

PropertyValue
Melting Point94°C
Boiling Point389.1°C
Flash Point162.2°C
Water Hazard Class (WGK)1
Molecular FormulaC₁₄H₁₁ClO₂
CAS Number66422-84-2

Synthesis and Production

The synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde typically involves Williamson ether synthesis, where 4-hydroxy-3-chlorobenzaldehyde reacts with benzyl chloride in the presence of a base (e.g., potassium carbonate). This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions .

Industrial-Scale Production:

  • Continuous Flow Reactors: Used to optimize yield and purity.

  • Automated Systems: Ensure reproducibility in large-scale synthesis.

Note: Specific reaction conditions (e.g., temperature, catalysts) may vary based on proprietary methods.

Applications in Research and Industry

Organic Synthesis

This compound serves as a versatile intermediate in synthesizing complex organic molecules:

  • Coupling Reactions: Participates in Suzuki or Heck couplings to form biaryl or heteroaryl derivatives.

  • Reduction/Oxidation:

    • Reduction: Yields 4-(benzyloxy)-3-chlorobenzyl alcohol (using NaBH₄ or LiAlH₄).

    • Oxidation: Converts to 4-(benzyloxy)-3-chlorobenzoic acid (using KMnO₄ or CrO₃) .

Pharmaceutical Intermediates

Though direct biological activity data is limited, its structural analogs are investigated for:

  • Anticancer Potential: Derivatives may inhibit cellular pathways or induce apoptosis.

  • Antimicrobial Activity: Chlorinated aromatic aldehydes often exhibit bactericidal properties.

Material Science

Used in polymer synthesis and organic electronics (e.g., OLEDs) due to its ability to modify electronic properties and stability.

Comparative Analysis with Structural Isomers

CompoundKey DifferencesApplications
4-(Benzyloxy)-2-chlorobenzaldehydeChlorine at position 2; distinct reactivityAnticancer research
3-ChlorobenzaldehydeLacks benzyloxy group; lower solubilityIntermediates in agrochemicals
4-(Benzyloxy)benzaldehydeNo chlorine; limited substitution sitesFlavoring agents, fragrances

Data synthesized from structural comparisons and general reactivity trends.

Research Gaps and Future Directions

While the compound’s synthetic utility is well-documented, further studies are needed to:

  • Elucidate Mechanisms: Determine specific molecular targets in biological systems.

  • Optimize Industrial Processes: Develop greener synthesis routes (e.g., catalytic methods).

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